6-Chloroimidazo[1,2-b]pyridazine
CAS No.: 6775-78-6
Cat. No.: VC1967594
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 6775-78-6 |
---|---|
Molecular Formula | C6H4ClN3 |
Molecular Weight | 153.57 g/mol |
IUPAC Name | 6-chloroimidazo[1,2-b]pyridazine |
Standard InChI | InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H |
Standard InChI Key | MPZDNIJHHXRTIQ-UHFFFAOYSA-N |
SMILES | C1=CC(=NN2C1=NC=C2)Cl |
Canonical SMILES | C1=CC(=NN2C1=NC=C2)Cl |
Introduction
Physical and Chemical Properties
6-Chloroimidazo[1,2-b]pyridazine is characterized by a well-defined set of physical and chemical properties that make it useful for various applications. It has a molecular formula of C₆H₄ClN₃ with a molecular weight of 153.569 g/mol . The compound exists as a solid at room temperature, typically appearing as a white to gray to brown powder or crystalline material . This physical state facilitates its handling and storage in laboratory settings, while also allowing for precise measurements in synthetic applications. The variability in color from white to brown might be indicative of different levels of purity or slight structural variations that can occur during synthesis or storage. The appearance of the compound is an important quality control parameter in commercial preparations, where specifications often describe it as a "white to gray to brown powder to crystal" .
Synthesis Methods
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine can be accomplished through several different approaches, with the most common methods involving the construction of the imidazopyridazine ring system from appropriate precursors. One well-established synthetic route begins with 3-amino-6-chloropyridazine, which serves as a key starting material . This approach takes advantage of the reactivity of the amino group to facilitate the formation of the fused imidazole ring. The 3-amino-6-chloropyridazine undergoes reaction with N,N-dimethylformamide dimethyl acetal to form an N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine intermediate, which is then further processed to construct the desired imidazo[1,2-b]pyridazine scaffold. This methodology provides a straightforward path to the target compound with relatively accessible reagents. The retention of the chlorine substituent at position 6 throughout the synthesis allows for subsequent functionalization at this position if desired.
A more detailed synthetic procedure has been described in patent literature, outlining a specific method for preparing 6-Chloroimidazo[1,2-b]pyridazine derivatives . This method involves multiple steps, beginning with the reaction of N,N-dimethylformamide dimethyl acetal with 3-amino-6-chloropyridazine at temperatures ranging from 40-100°C for 2-8 hours to obtain the formamidine intermediate. The second step involves mixing this intermediate with a solvent such as acetonitrile, ethanol, or N,N-dimethylformamide, followed by the addition of bromoacetonitrile. The reaction proceeds at temperatures between 50-160°C for 3-15 hours, after which the mixture is cooled to room temperature, and the pH is adjusted using an alkaline solution, typically a saturated sodium carbonate solution. This results in the precipitation of a solid that is then filtered to obtain a mixture containing the desired product . The molar ratios of the reagents can be varied within certain ranges to optimize the reaction outcome.
For derivatives of 6-Chloroimidazo[1,2-b]pyridazine, such as the 2-carboxamide or 2-carboxylic acid analogs, additional synthetic steps are required. These typically involve functionalization of the 2-position through appropriate reagents and reaction conditions. For example, the synthesis of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide may involve the reaction of 6-chloro-3-nitropyridazine with formamide, followed by cyclization to form the imidazo[1,2-b]pyridazine core. Industrial production methods for 6-Chloroimidazo[1,2-b]pyridazine may incorporate similar synthetic routes but on a larger scale, potentially utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Additional purification steps such as crystallization and chromatography may be employed to ensure the compound meets the required specifications, which typically include a minimum purity of 98.0% as determined by gas chromatography or titration analysis .
Current Research Trends and Future Perspectives
Recent investigations have also shed light on the regioselectivity of reactions involving 6-Chloroimidazo[1,2-b]pyridazine. A study published in ACS Catalysis in 2022 reported that the addition of alkyl radicals to 6-chloroimidazo[1,2-b]pyridazine in Minisci reactions occurs specifically at the C8 position, a finding confirmed through crystal structure analysis . An erratum published in Science Advances clarified that "the recently corrected article from Glorius' research group reported that the addition of alkyl radical to 6-chloroimidazo[1,2-b]pyridazine should be at C8 in Minisci reaction by the crystal structure analysis" . This detailed understanding of reaction regioselectivity is crucial for designing selective synthetic transformations involving this heterocyclic scaffold. Additionally, research on amination reactions has led to the development of cost-effective methods for introducing amino groups at the C-6 position. A study published in 2024 described an efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazine derivatives using a variety of primary or secondary alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride .
The efficient amination of 6-Chloroimidazo[1,2-b]pyridazine represents a significant advance in the chemistry of this compound. The method described in recent literature worked well for various types of amines, including "simple unfunctionalized 1° alkylamines, 1° amines with methylene- or ethylene-linked aromatic or heteroaromatic functionality (e.g. benzene, thiophene, furan, indole, and pyridine), and 2° alkylamines such as pyrrolidine, morpholine, and piperidine" . This broad substrate scope and high yields (79-98%, with an average yield of 92%) make the method particularly valuable for creating libraries of C-6 aminated derivatives with potential biological activities. Importantly, the method is described as "cost-effect" and utilizes "far less toxic fluoride (10 fold less), than previous fluoride-promoted aminations" . These methodological advances expand the toolkit available to synthetic chemists working with this compound and may facilitate the discovery of new derivatives with enhanced properties or biological activities.
The future directions of research on 6-Chloroimidazo[1,2-b]pyridazine are likely to encompass several areas. One promising avenue is the continued exploration of its potential in medicinal chemistry, particularly in the development of novel anti-cancer agents and enzyme inhibitors. Given the compound's established role as a key intermediate in the synthesis of the anti-cancer drug BMS-986260 , there is interest in discovering additional therapeutic applications for derivatives of this heterocyclic scaffold. Another potential area for future research is the investigation of the compound's properties for applications in material science, such as in the development of electronic materials or specialty chemicals. Interdisciplinary collaborations between synthetic chemists, medicinal chemists, and researchers in related fields are encouraged to fully explore the potential of 6-Chloroimidazo[1,2-b]pyridazine and its derivatives . As analytical techniques continue to advance, a more detailed understanding of the compound's properties and behavior in various contexts is likely to emerge, potentially opening up new research directions.
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